molecular formula C20H14ClFN2O2S B2621061 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105223-51-5

7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2621061
CAS RN: 1105223-51-5
M. Wt: 400.85
InChI Key: IXJJAMYAIXTSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to possess several unique properties that make it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes, including tyrosine kinases. This inhibition leads to the disruption of various cellular processes, including cell proliferation and differentiation. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, which are thought to be mediated through the inhibition of various inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one are complex and multifaceted. This compound has been shown to possess potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the regulation of various cellular processes. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against several enzymes, including tyrosine kinases. This makes it a valuable tool in the study of various cellular processes and the development of novel therapeutics. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are several potential future directions for the study of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the further exploration of its inhibitory activity against various enzymes, particularly tyrosine kinases, and its potential use in the development of novel therapeutics. Additionally, the anti-inflammatory and analgesic properties of this compound may also be further explored for their potential use in the treatment of various inflammatory conditions. Finally, the potential toxicity of this compound may also be further studied to better understand its safety profile and potential limitations in its use as a research tool.

Synthesis Methods

The synthesis of 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps, including the reaction of 3-chlorophenylacetic acid with 4-fluorophenol to form 3-(4-fluorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(4-fluorophenoxy)ethylamine to form the desired product.

Scientific Research Applications

7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been found to possess potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the regulation of various cellular processes. Additionally, 7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics.

properties

IUPAC Name

7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-14-3-1-2-13(10-14)17-11-27-19-18(17)23-12-24(20(19)25)8-9-26-16-6-4-15(22)5-7-16/h1-7,10-12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJJAMYAIXTSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

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